molecular formula C6H9Cl2N3O B2691910 2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride CAS No. 2416233-55-9

2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride

Cat. No. B2691910
CAS RN: 2416233-55-9
M. Wt: 210.06
InChI Key: JKMBFTFWNDHJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride is a chemical compound used in scientific research. It has a molecular weight of 173.6 g/mol . Its IUPAC name is 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide .


Molecular Structure Analysis

The InChI code for 2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride is 1S/C6H8ClN3O/c1-10-4-5(3-8-10)9-6(11)2-7/h3-4H,2H2,1H3,(H,9,11) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride is a colorless solid . It has a characteristic odor and is readily soluble in water . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including acetochlor and metolachlor, undergo complex metabolic activation pathways leading to DNA-reactive products, with metabolism differences observed between human and rat liver microsomes. This research is crucial for understanding the environmental and health implications of chloroacetamide herbicide exposure and their potential carcinogenic properties (Coleman et al., 2000).

Synthetic Applications

Chloroacetamide derivatives have been synthesized for various applications, including the creation of pyrazole, thiazole, pyridine, and thiadiazole derivatives. These compounds have potential applications in materials science and as intermediates for further chemical syntheses (Raslan, Sayed, & Khalil, 2016).

Green Synthesis Approaches

Efforts in green chemistry have led to the development of environmental-friendly syntheses of potential analgesic and antipyretic compounds, showcasing the role of chloroacetamide derivatives in pharmaceutical development while emphasizing sustainability (Reddy, Ramana Reddy, & Dubey, 2014).

Molecular Structure and Properties

Research on the molecular structure and properties of chloroacetamide derivatives, such as their hydrogen bonding patterns and crystal structures, contributes to our understanding of their chemical behavior and potential for application in crystal engineering and design (Helliwell et al., 2011).

properties

IUPAC Name

2-chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O.ClH/c1-10-4-5(3-8-10)9-6(11)2-7;/h3-4H,2H2,1H3,(H,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEHEVOPLNGWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride

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